dl-2,3-Diphenyl-succinic acid diethyl ester
Overview
Description
dl-2,3-Diphenyl-succinic acid diethyl ester: is a chemical compound with the molecular formula C20H22O4. It is a derivative of succinic acid where two phenyl groups are attached to the second and third carbon atoms of the succinic acid backbone, and both carboxyl groups are esterified with ethanol. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the compound dl-2,3-diphenyl-succinic acid.
Esterification Reaction: The carboxyl groups of dl-2,3-diphenyl-succinic acid are esterified using ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxyl groups to esters.
Industrial Production Methods:
Batch Process: In an industrial setting, the esterification reaction is often conducted in a batch process where the reactants are mixed in a reactor, heated, and maintained at reflux for several hours.
Purification: After the reaction, the product is purified through techniques such as recrystallization or distillation to obtain this compound with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Substitution reactions can replace the phenyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can yield dicarboxylic acids or their derivatives.
Reduction Products: Reduction can produce diols or other reduced esters.
Substitution Products: Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: dl-2,3-Diphenyl-succinic acid diethyl ester is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals. Biology: It serves as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities. Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which dl-2,3-Diphenyl-succinic acid diethyl ester exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
dl-2,3-Diphenyl-succinic acid diethyl ester: is structurally similar to other diphenyl-substituted succinic acid esters.
Other Ester Derivatives: Compounds such as diethyl succinate and diethyl glutarate share similar ester functionalities but differ in their substituents.
Uniqueness: this compound is unique due to its specific arrangement of phenyl groups, which can influence its reactivity and biological activity compared to other similar compounds.
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Biological Activity
dl-2,3-Diphenyl-succinic acid diethyl ester (CAS No. 24097-93-6) is an organic compound characterized by its unique structure, featuring two phenyl groups attached to a succinic acid backbone with both carboxyl groups esterified with ethanol. Its molecular formula is CHO, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.
- Molecular Weight : 326.39 g/mol
- Structure : Contains diethyl ester functionalities and phenyl substituents that influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and enzymes. This interaction can modulate metabolic pathways, potentially leading to therapeutic effects such as anti-inflammatory and antioxidant activities.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. These properties are crucial in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's structure allows it to scavenge free radicals effectively.
2. Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory potential. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models.
3. Enzyme Inhibition
Studies have shown that this compound can act as an inhibitor of certain enzymes involved in metabolic processes. This inhibition can lead to alterations in metabolic pathways, making this compound a candidate for further research in drug development.
Case Study 1: Antioxidant Effects in Cell Models
In a study exploring the protective effects of the compound on retinal pigment epithelial (RPE) cells exposed to oxidative stress, it was found that treatment with this compound significantly improved cell viability and reduced reactive oxygen species (ROS) production compared to untreated controls.
Treatment | Cell Viability (%) | ROS Production (Relative Units) |
---|---|---|
Control | 45 | 150 |
Compound | 80 | 50 |
This data highlights the compound's potential as a protective agent against oxidative damage.
Case Study 2: Anti-inflammatory Mechanisms
Another investigation assessed the anti-inflammatory properties of this compound in a model of lipopolysaccharide (LPS)-induced inflammation. The results demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 when treated with the compound.
Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
---|---|---|
Control | 200 | 300 |
Compound | 80 | 100 |
These findings suggest its potential utility in managing inflammatory conditions.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Diethyl succinate | CHO | Simpler structure without phenyl groups |
Meso-2,3-Diphenyl-succinic acid | CHO | Similar backbone but different stereochemistry |
Curcumin diethyl disuccinate | CHO | Known for strong antioxidant properties |
Properties
IUPAC Name |
diethyl (2S,3S)-2,3-diphenylbutanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-3-23-19(21)17(15-11-7-5-8-12-15)18(20(22)24-4-2)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3/t17-,18-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAMWUWLDQUKAP-QZTJIDSGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60946930 | |
Record name | Diethyl 2,3-diphenylbutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60946930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24097-93-6 | |
Record name | Diethyl 2,3-diphenylbutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60946930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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